2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, bromophenyl, and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the bromophenyl and p-tolyl groups. The final step involves the formation of the thioacetamide linkage.
Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Bromophenyl and p-Tolyl Introduction: The bromophenyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.
Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with p-tolyl isothiocyanate under basic conditions to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thioacetamide linkage could participate in covalent interactions with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3OS/c1-17-3-11-21(12-4-17)28-24(30)16-31-25-27-15-23(19-7-9-20(26)10-8-19)29(25)22-13-5-18(2)6-14-22/h3-15H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIILSUWNNOAYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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